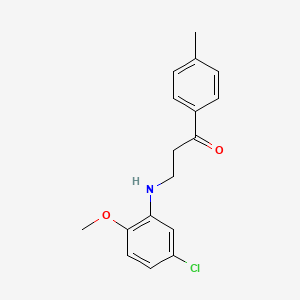

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone

Description

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone (CAS: 477328-95-3) is a propanone derivative with the molecular formula C₁₇H₁₈ClNO₂ and a molecular weight of 303.786 g/mol . Its structure features a 4-methylphenyl group attached to the propanone backbone and a 5-chloro-2-methoxyanilino substituent. The ChemSpider ID is 4191156, and it is cataloged under MDL number MFCD03934101 .

Properties

IUPAC Name |

3-(5-chloro-2-methoxyanilino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)16(20)9-10-19-15-11-14(18)7-8-17(15)21-2/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGBOYDATFCCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477328-95-3 | |

| Record name | 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Nitration: The starting material, 4-methylacetophenone, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Methoxylation: The chlorinated compound is then reacted with methanol in the presence of a base to introduce the methoxy group.

Coupling Reaction: Finally, the methoxyaniline derivative is coupled with 4-methylphenylpropanone under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone

- Molecular Formula: C₁₆H₁₅BrClNO₂

- Molecular Weight : 368.7 g/mol

- Key Differences: The 4-methylphenyl group in the target compound is replaced with a 4-bromophenyl group.

1,3-Diphenyl-3-(4-chloroanilino)-1-propanone

- Molecular Formula: C₂₁H₁₈ClNO

- Molecular Weight : 335.83 g/mol

- Key Differences: Substitution of the 5-chloro-2-methoxyanilino group with a 4-chloroanilino group and addition of a second phenyl ring. The lack of a methoxy group reduces polarity, while the diphenyl structure increases hydrophobicity, likely affecting bioavailability .

3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone

- CAS : 301352-71-6

- Key Differences: Incorporates dual 4-chlorophenyl groups and a 4-ethylphenyl substituent. Dual chloro substituents may amplify electron-withdrawing effects, altering reactivity .

Pharmacologically Active Analogues

RS 67333

- Structure: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone

- Key Differences : The 4-methylphenyl group is replaced with a 1-butyl-4-piperidinyl moiety. The piperidine ring introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid), while the butyl chain may improve lipid membrane penetration. This compound is a selective 5-HT₄ receptor agonist, highlighting the role of the piperidine group in receptor specificity .

RS 39604

- Structure: 1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyloxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride

- Key Differences: Adds a 3,5-dimethoxybenzyloxy group and a methylsulfonylaminoethyl side chain. The hydrochloride salt improves aqueous solubility, a critical factor for in vivo efficacy .

Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride)

- Molecular Formula: C₁₄H₁₇Cl₂NO

- Key Differences: Replaces the anilino group with a piperidinyl ring and substitutes the 4-methylphenyl with a 4-chlorophenyl. The tertiary amine in piperidine contributes to alkaloid-like properties, making it a potent aldehyde dehydrogenase (ALDH) inhibitor. The hydrochloride salt further enhances solubility for therapeutic use .

Cathinone and Chalcone Derivatives

4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP)

- Structure: 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-propanone

- Key Differences: Substitutes the anilino group with a pyrrolidinyl ring. This structural motif is common in psychoactive cathinones, where the pyrrolidine enhances dopamine reuptake inhibition. The absence of the chloro and methoxy groups reduces steric hindrance, facilitating blood-brain barrier penetration .

(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Key Differences: A chalcone derivative with a propenone backbone instead of propanone. The conjugated double bond system allows for extended π-orbital interactions, often associated with anticancer and anti-inflammatory activities.

Data Tables

Table 1: Structural and Molecular Comparison

Biological Activity

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone, also known by its CAS number 477328-95-3, is an organic compound characterized by a complex structure featuring chloro and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-cancer, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 303.79 g/mol. The structural attributes are crucial for its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 477328-95-3 |

| Molecular Formula | CHClNO |

| Molecular Weight | 303.79 g/mol |

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of chloro and methoxy groups may enhance its binding affinity and specificity towards certain biomolecules, potentially influencing various biochemical pathways.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on structurally related compounds has shown that they can inhibit key enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Case Studies

-

Case Study on Anticancer Activity:

- A study evaluated the effects of similar propanone derivatives on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications for compounds like this compound.

-

Enzyme Interaction Studies:

- In vitro assays demonstrated that related compounds can effectively inhibit COX-2 activity, leading to reduced inflammatory responses in cellular models. These findings support the hypothesis that this compound may share similar inhibitory properties.

Safety and Toxicity

Safety assessments indicate that compounds in this class can exhibit toxicity at certain concentrations. For instance, acute toxicity studies have shown that the compound is harmful if swallowed and poses risks to aquatic life ( ). Therefore, understanding the dosage and exposure levels is crucial for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.